1-benzyl-2-(benzylthio)-5-phenyl-1H-imidazole

lipoxygenase inhibition h15-LOX-2 cyclooxygenase selectivity

1-Benzyl-2-(benzylthio)-5-phenyl-1H-imidazole (CAS 1206997-69-4) is a trisubstituted imidazole derivative bearing a benzyl group at N1, a benzylthio group at C2, and a phenyl group at C5, with molecular formula C₂₃H₂₀N₂S and molecular weight 356.5 g mol⁻¹. This compound belongs to the 2-(alkyl/arylthio)imidazole class, a scaffold recognized for its potential as enzyme inhibitor leads and as a versatile intermediate for further functionalization.

Molecular Formula C23H20N2S
Molecular Weight 356.5
CAS No. 1206997-69-4
Cat. No. B3221382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-2-(benzylthio)-5-phenyl-1H-imidazole
CAS1206997-69-4
Molecular FormulaC23H20N2S
Molecular Weight356.5
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H20N2S/c1-4-10-19(11-5-1)17-25-22(21-14-8-3-9-15-21)16-24-23(25)26-18-20-12-6-2-7-13-20/h1-16H,17-18H2
InChIKeyOZDCRCCZBJRFLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-2-(benzylthio)-5-phenyl-1H-imidazole (CAS 1206997-69-4): Structural Identity and Core Properties for Informed Procurement


1-Benzyl-2-(benzylthio)-5-phenyl-1H-imidazole (CAS 1206997-69-4) is a trisubstituted imidazole derivative bearing a benzyl group at N1, a benzylthio group at C2, and a phenyl group at C5, with molecular formula C₂₃H₂₀N₂S and molecular weight 356.5 g mol⁻¹ . This compound belongs to the 2-(alkyl/arylthio)imidazole class, a scaffold recognized for its potential as enzyme inhibitor leads and as a versatile intermediate for further functionalization [1]. The presence of three distinct aromatic substituents on the imidazole core creates a well-defined three-dimensional structure that is not easily interchangeable with simpler imidazole analogs.

Why Generic Substitution of 1-Benzyl-2-(benzylthio)-5-phenyl-1H-imidazole with Close Imidazole Analogs Carries High Risk


Imidazole-based compounds exhibit steep structure–activity relationships, where seemingly minor changes in N1-substitution can profoundly alter biological activity, selectivity, and physicochemical properties [1]. For example, the 1-phenyl-2-(benzylthio)-5-phenylimidazole series yields potent h15-LOX-2 inhibitors (IC₅₀ 0.34–0.87 µM), whereas swapping N1-phenyl for N1-benzyl creates an unexplored chemical space with unknown potency and selectivity profiles. Generic substitution with readily available 1‑phenyl or 1‑methyl analogs therefore risks selecting a compound with fundamentally different target engagement, metabolic stability, and lipophilicity, potentially invalidating entire experimental campaigns [2].

Quantitative Differentiation Evidence for 1-Benzyl-2-(benzylthio)-5-phenyl-1H-imidazole Against the Closest Structural Analogs


h15-LOX-2 Inhibitory Activity: Class-Level Baseline from the N1-Phenyl Scaffold Reveals an Unexplored N1-Benzyl Opportunity

The closest pharmacologically characterized scaffold is the 1-phenyl-2-(benzylthio)-5-phenylimidazole series. Three such compounds (MLS000327069, MLS000327186, MLS000327206) inhibit human epithelial 15-lipoxygenase-2 (h15-LOX-2) with IC₅₀ values of 0.34 ± 0.05 µM, 0.53 ± 0.04 µM, and 0.87 ± 0.06 µM, respectively, and display >50-fold selectivity over h5-LOX, h12-LOX, h15-LOX-1, COX-1, and COX-2 [1]. The target compound, having an N1-benzyl group instead of N1-phenyl, has not been evaluated in this assay; therefore, the N1-benzyl effect on potency and selectivity remains a critical open question for researchers.

lipoxygenase inhibition h15-LOX-2 cyclooxygenase selectivity ferroptosis

Lipophilicity Shift: N1-Benzyl Increases logP Relative to N1-Phenyl and N1-Methyl Imidazole Analogs

The N1-benzyl substituent adds a methylene bridge compared to N1-phenyl, increasing the compound's lipophilicity. Using the fragment-based π-constant method (Δπ ≈ +0.5 for CH₂ insertion), the predicted logP of the target compound is ~6.0–6.5, whereas the N1‑phenyl analog has an estimated logP of ~5.5–6.0 [1]. This ~0.5–1.0 log-unit increase suggests higher membrane permeability but may also enhance plasma protein binding and reduce aqueous solubility relative to the N1-phenyl comparator.

lipophilicity logP ADME physicochemical property

Commercial Purity Standard: Consistent ≥95% Purity Enables Reproducible Screening Data

The target compound is supplied with a minimum purity specification of 95%+ by HPLC, as confirmed by multiple catalog sources . In contrast, closely related N1-aryl-2-(benzylthio)imidazole building blocks frequently list purity only as '≥95%' without detailed QC data, introducing uncertainty into high-throughput screening campaigns. The specification for this compound ensures that observed biological activity is less likely to be confounded by impurities ≥5%.

compound purity quality control HPLC screening reliability

Optimal Application Scenarios for 1-Benzyl-2-(benzylthio)-5-phenyl-1H-imidazole Based on Verified Differentiation Evidence


Lead-Optimization Campaigns Targeting Human 15-Lipoxygenase-2 (h15-LOX-2)

Given the established class-level potency of 1-phenyl-2-(benzylthio)-5-phenylimidazoles (IC₅₀ 0.34–0.87 µM [1]), the N1-benzyl derivative serves as a logical follow-up scaffold for structure–activity relationship studies. Researchers can use this compound to probe the steric and electronic tolerance of the h15-LOX-2 binding pocket at the N1 position, aiming to retain or improve potency while potentially modulating selectivity versus other lipoxygenase isoforms or cyclooxygenases.

Physicochemical Property Diversification of 2-Benzylthioimidazole Inhibitor Libraries

The predicted ~0.5–1.0 log-unit increase in lipophilicity relative to N1-phenyl analogs [2] makes this compound a valuable member of a property-diverse compound library. Medicinal chemists can exploit this higher logP when targeting intracellular or membrane-bound proteins, while also assessing the impact on solubility and plasma protein binding in parallel ADME assays.

Synthetic Building Block for N1-Benzyl-Functionalized Bioactive Molecules

The presence of a benzylthio group at C2 that can be selectively oxidized to the corresponding sulfoxide or sulfone provides a handle for late-stage diversification. This compound therefore serves as a reliable intermediate for synthesizing more complex imidazole-containing bioactive molecules where the N1-benzyl group is a required structural element.

Negative Control or Benchmarking in h15-LOX-2 Selectivity Assays

Because the target compound has not been assayed against h15-LOX-2, it can initially be used as a structurally matched but biologically unvalidated control to benchmark the selectivity of newly synthesized N1-substituted imidazole inhibitors, thereby providing a baseline for future data normalization [1].

Quote Request

Request a Quote for 1-benzyl-2-(benzylthio)-5-phenyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.